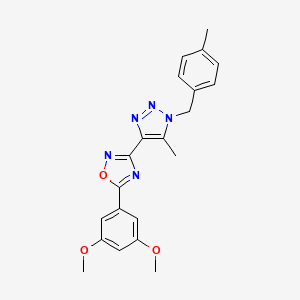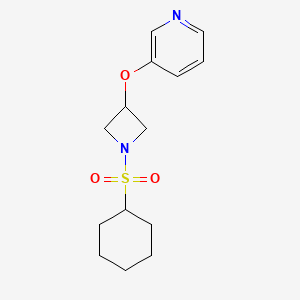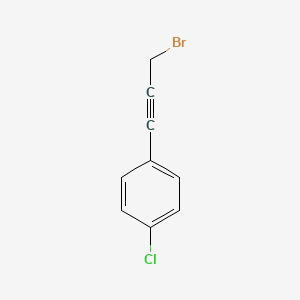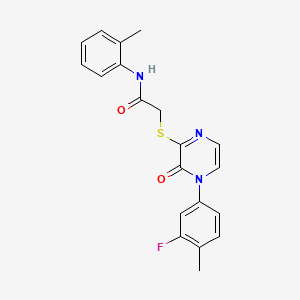
2-(4-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CM-272 and belongs to the class of oxazole derivatives. CM-272 has been found to exhibit promising anticancer, antiviral, and anti-inflammatory activities.
作用机制
The mechanism of action of CM-272 involves the inhibition of various signaling pathways, including the STAT3 signaling pathway and the NS5A protein in the HCV replication cycle. CM-272 inhibits the phosphorylation of STAT3 by binding to the SH2 domain of STAT3, which prevents the dimerization of STAT3 and its translocation to the nucleus. This leads to the inhibition of downstream gene expression, which ultimately results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
CM-272 has been found to exhibit potent anticancer, antiviral, and anti-inflammatory activities. The anticancer activity of CM-272 is attributed to its ability to inhibit the STAT3 signaling pathway, which is involved in cell proliferation and survival. CM-272 has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
The antiviral activity of CM-272 is attributed to its ability to inhibit the replication of HCV by targeting the NS5A protein. CM-272 inhibits the formation of the HCV replication complex, which ultimately leads to the inhibition of viral replication.
The anti-inflammatory activity of CM-272 is attributed to its ability to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. CM-272 has been found to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using CM-272 in lab experiments is its potent anticancer, antiviral, and anti-inflammatory activities. CM-272 has been found to exhibit these activities at low concentrations, which makes it a promising candidate for drug development.
However, one of the limitations of using CM-272 in lab experiments is its low solubility in water. This can make it challenging to prepare stock solutions of CM-272 for use in cell culture experiments. Furthermore, CM-272 has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of CM-272. One potential direction is the development of CM-272 as a therapeutic agent for the treatment of cancer. Several studies have reported that CM-272 exhibits potent anticancer activity against various cancer cell lines. However, further studies are needed to determine the efficacy and safety of CM-272 in preclinical and clinical trials.
Another potential direction is the development of CM-272 as a therapeutic agent for the treatment of viral infections. CM-272 has been found to exhibit antiviral activity against HCV by targeting the NS5A protein. Further studies are needed to determine the efficacy and safety of CM-272 in the treatment of viral infections.
Conclusion:
In conclusion, CM-272 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CM-272 exhibits potent anticancer, antiviral, and anti-inflammatory activities. The mechanism of action of CM-272 involves the inhibition of various signaling pathways, including the STAT3 signaling pathway and the NS5A protein in the HCV replication cycle. CM-272 has advantages and limitations for lab experiments, and several future directions for the study of CM-272 exist.
合成方法
The synthesis of CM-272 involves the reaction of 2-(4-chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carboxylic acid with thionyl chloride, followed by the reaction with potassium cyanide. This reaction yields CM-272 as a white solid with a molecular weight of 462.93 g/mol. The purity of the compound can be determined by high-performance liquid chromatography (HPLC).
科学研究应用
CM-272 has been extensively studied for its potential therapeutic applications. Several studies have reported that CM-272 exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, colon cancer, and pancreatic cancer. CM-272 has been found to induce apoptosis and inhibit cell proliferation by targeting the STAT3 signaling pathway.
In addition to its anticancer activity, CM-272 has also been found to exhibit antiviral activity against the hepatitis C virus (HCV). CM-272 inhibits the replication of HCV by targeting the NS5A protein. Furthermore, CM-272 has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-(4-chlorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-3-2-4-17(13-15)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(29-22)16-5-7-18(23)8-6-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOWKFSSSQIGSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2392971.png)


![2-Chloro-1-(3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)ethanone](/img/structure/B2392974.png)
![N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2392976.png)
![8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol](/img/structure/B2392979.png)

![4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2392981.png)
![(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2392982.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2392990.png)
![8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2392991.png)
